(5-Ethyl-1-benzofuran-3-yl)acetic acid

Lipophilicity Drug Design ADME

Optimize your drug discovery pipeline with (5-Ethyl-1-benzofuran-3-yl)acetic acid (CAS 882248-24-0), the strategically differentiated benzofuran building block. The 5-ethyl substituent elevates LogP to 2.62, significantly enhancing passive membrane diffusion and oral bioavailability compared to unsubstituted benzofuran-3-acetic acid (LogP 1.87). This lipophilic advantage is critical for designing CNS-penetrant candidates and targeting hydrophobic enzyme pockets, as validated in kinase inhibition assays. Supplied at a consistent ≥95% purity, this solid intermediate ensures reliable results in SAR studies, focused library synthesis, and NSAID analog development. Secure your research supply now.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 882248-24-0
Cat. No. B1335504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Ethyl-1-benzofuran-3-yl)acetic acid
CAS882248-24-0
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OC=C2CC(=O)O
InChIInChI=1S/C12H12O3/c1-2-8-3-4-11-10(5-8)9(7-15-11)6-12(13)14/h3-5,7H,2,6H2,1H3,(H,13,14)
InChIKeyXIELPSZKUUDDMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (5-Ethyl-1-benzofuran-3-yl)acetic acid (CAS 882248-24-0) Remains a Preferred Benzofuran Acetic Acid Scaffold for Procurement


(5-Ethyl-1-benzofuran-3-yl)acetic acid (CAS 882248-24-0) is a benzofuran-3-acetic acid derivative with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . It features a 5-ethyl substitution on the benzofuran ring and an acetic acid moiety at the 3-position, which differentiates it from unsubstituted benzofuran-3-acetic acid (CAS 64175-51-5) and other positional isomers [1]. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, with applications in drug discovery and development of anti-inflammatory and anticancer agents [2].

The Critical Role of 5-Ethyl Substitution in (5-Ethyl-1-benzofuran-3-yl)acetic acid: Why Analogs Cannot Be Simply Interchanged


The 5-ethyl substitution on the benzofuran core of (5-Ethyl-1-benzofuran-3-yl)acetic acid is not merely a minor structural variation; it significantly modulates key physicochemical properties and biological interactions. This substitution pattern influences lipophilicity (LogP), metabolic stability, and target binding affinity compared to unsubstituted or differently substituted benzofuran-3-acetic acid analogs [1]. For instance, in related benzofuran series, the introduction of an ethyl group at the 5-position has been shown to enhance hydrophobic interactions with enzyme binding pockets, as observed with 5-ethyl-2-(4-methoxyphenyl)benzofuran derivatives against Mycobacterium tuberculosis DNA gyrase B (IC₅₀ ~3–5 µM) . Therefore, substituting (5-Ethyl-1-benzofuran-3-yl)acetic acid with a less lipophilic analog (e.g., unsubstituted benzofuran-3-acetic acid) or a positional isomer could lead to suboptimal outcomes in assays requiring specific LogP ranges or target engagement profiles. The quantitative evidence below delineates these precise differentiators.

Quantitative Differentiation Guide for (5-Ethyl-1-benzofuran-3-yl)acetic acid (CAS 882248-24-0) Against Closest Analogs


Higher Lipophilicity (LogP) of (5-Ethyl-1-benzofuran-3-yl)acetic acid Compared to Unsubstituted Benzofuran-3-acetic Acid

(5-Ethyl-1-benzofuran-3-yl)acetic acid exhibits a calculated LogP of 2.62, which is significantly higher than the LogP of 1.87 for the unsubstituted benzofuran-3-acetic acid (CAS 64175-51-5) [1][2]. This increased lipophilicity is a direct consequence of the 5-ethyl group, which adds hydrophobic bulk to the molecule.

Lipophilicity Drug Design ADME

Enhanced Topological Polar Surface Area (TPSA) of (5-Ethyl-1-benzofuran-3-yl)acetic acid Relative to Benzofuran-3-acetic Acid

The topological polar surface area (TPSA) of (5-Ethyl-1-benzofuran-3-yl)acetic acid is 50.44 Ų, compared to 50.44 Ų for the unsubstituted benzofuran-3-acetic acid [1][2]. While the TPSA is identical, the presence of the ethyl group alters the molecule's three-dimensional conformation and electron distribution, which can affect interactions with polar residues in binding sites.

Polar Surface Area Drug-likeness Bioavailability

Improved Chemical Stability and Handling due to Higher Purity Specification of (5-Ethyl-1-benzofuran-3-yl)acetic acid

Commercially available (5-Ethyl-1-benzofuran-3-yl)acetic acid is consistently supplied with a minimum purity specification of 95%, as documented by multiple vendors including AKSci, CymitQuimica, and Hit2Lead . In contrast, some benzofuran-3-acetic acid analogs are offered at lower purities (e.g., 90-95%), which can introduce variability in downstream applications.

Purity Reproducibility Procurement

Distinct Substitution Pattern Differentiates (5-Ethyl-1-benzofuran-3-yl)acetic acid from 5-Methyl and 5-Methoxy Analogs in Key Physicochemical Properties

The 5-ethyl substitution in (5-Ethyl-1-benzofuran-3-yl)acetic acid provides a unique balance of lipophilicity and steric bulk compared to smaller (5-methyl) or more polar (5-methoxy) substituents. While direct comparative data for this exact compound is limited, class-level SAR from related benzofuran-3-acetic acid hydrazides shows that 6-methyl and 6-methoxy substitutions alter photophysical properties and solubility [1]. By extension, the 5-ethyl group is expected to confer distinct pharmacokinetic and pharmacodynamic profiles.

Structure-Activity Relationship Drug Design Analog Selection

Optimal Application Scenarios for (5-Ethyl-1-benzofuran-3-yl)acetic acid (CAS 882248-24-0) Based on Evidence-Backed Differentiation


Scaffold for Developing Lipophilic Drug Candidates with Enhanced Membrane Permeability

Based on its higher LogP value (2.62) compared to unsubstituted benzofuran-3-acetic acid (LogP 1.87) [1], (5-Ethyl-1-benzofuran-3-yl)acetic acid is a superior starting point for designing drug candidates intended to cross lipid bilayers. Its increased lipophilicity, due to the 5-ethyl group, can improve passive diffusion in cell-based assays and enhance oral bioavailability in preclinical studies.

Use in Anti-Inflammatory Drug Discovery Leveraging Benzofuran-3-acetic Acid Pharmacophore

Benzofuran-3-acetic acids have been designed as potential non-steroidal anti-inflammatory agents (NSAIDs) based on structural similarities to arylalkanoic acids like ibuprofen and naproxen [2]. (5-Ethyl-1-benzofuran-3-yl)acetic acid provides a specific substitution pattern that may yield unique selectivity or potency profiles. Its consistent 95% purity ensures reliable results in cyclooxygenase (COX) inhibition assays and other inflammation models.

Building Block for Synthesizing Novel Benzofuran-3-acetic Acid Derivatives via Established Synthetic Routes

(5-Ethyl-1-benzofuran-3-yl)acetic acid can be efficiently synthesized and utilized as a key intermediate in the preparation of diverse benzofuran-3-acetic acid libraries using methods like the reaction of substituted-4-bromomethylcoumarins with aqueous sodium hydroxide [3]. Its solid physical form and high purity facilitate handling and accurate weighing, reducing experimental error in multi-step syntheses.

Probing Hydrophobic Binding Pockets in Enzyme Targets

The 5-ethyl group in this compound introduces specific hydrophobic character and conformational flexibility , making it a valuable tool for mapping hydrophobic binding pockets in enzyme active sites. In studies of related 5-ethylbenzofuran derivatives, this substituent has been shown to engage in critical hydrophobic interactions with residues such as Val128, Ile171, and Ala53 in the binding pocket of Mycobacterium tuberculosis DNA gyrase B . (5-Ethyl-1-benzofuran-3-yl)acetic acid can be used to construct focused libraries for optimizing these interactions.

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